![molecular formula C20H14ClFN2O2S B2642475 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326833-34-4](/img/structure/B2642475.png)
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thienopyrimidinone derivative. Thienopyrimidinones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring. The specific compound you mentioned has additional phenyl rings attached to it, which are further substituted with chloro, fluoro, and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused thienopyrimidinone ring system, with the additional phenyl rings contributing to the overall shape and properties of the molecule. The chloro, fluoro, and methyl substituents would also influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thienopyrimidinone and phenyl rings would likely make it relatively non-polar, while the chloro, fluoro, and methyl substituents could influence properties like boiling/melting point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions : 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives are primarily synthesized for their potential biological activities. These compounds are known to exhibit inhibitory activities against various biological targets, including adenosine kinase, platelet aggregation, leukemia, and cancer. Researchers have conducted studies focusing on the synthesis and chemical reactions of related thieno[2,3-d]pyrimidine compounds to produce biologically active compounds. For instance, in one study, various thienopyrimidine derivatives were synthesized, which involved the synthesis of intermediate compounds and cyclization reactions. The resulting compounds were then characterized by various spectroscopic techniques (El-Gazzar, Hussein, & Aly, 2006).
Molecular Structure and Crystal Analysis : The molecular structure and crystal packing of pyrimidine derivatives have been extensively studied, revealing insights into their stability and molecular interactions. For example, studies have used single crystal X-ray diffraction and Hirshfeld surface analysis to investigate the crystal structure of related compounds. These analyses have highlighted the presence of weak but significant interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions, which contribute to the stability of the crystal packing. Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) calculations, have been conducted to predict optimized molecular geometries and understand the role of specific atoms in intermolecular interactions (Gandhi et al., 2016).
Biological Activity and SAR Studies : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potential as human GnRH receptor antagonists, targeting reproductive diseases. Structure-activity relationship (SAR) studies have identified key molecular features that contribute to receptor binding activity, aiding in the design of more potent compounds. For instance, the presence of specific substituents and functional groups has been found to be crucial for maintaining high binding affinity to the human GnRH receptor (Guo et al., 2003).
Computational and Spectroscopic Studies : The compounds related to 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have been subjects of computational and spectroscopic studies. Density Functional Theory (DFT) and time-dependent (TD-DFT) computation techniques have been utilized to analyze electronic structures, vibrational frequencies, and photophysical properties of these compounds. These studies provide valuable insights into the molecular properties and potential applications of these compounds in various fields, such as pharmacology and nonlinear optics (Ashraf et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S/c1-12-4-2-5-13(10-12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-14-15(21)6-3-7-16(14)22/h2-10,17-18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFHQWDPMTYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

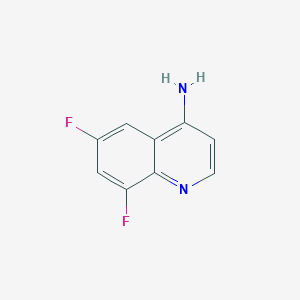
![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2642393.png)
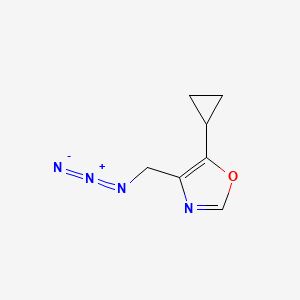
![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)
![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)
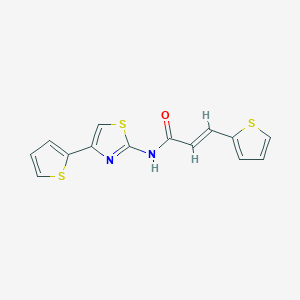
![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)
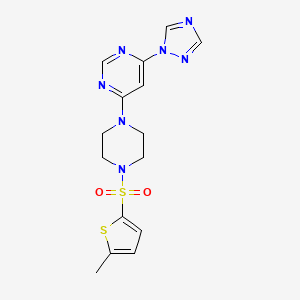
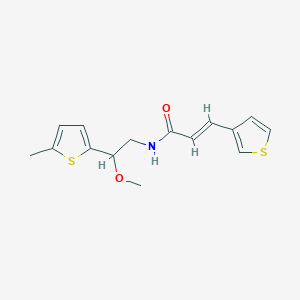
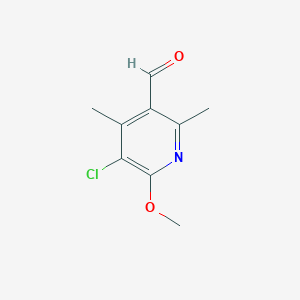
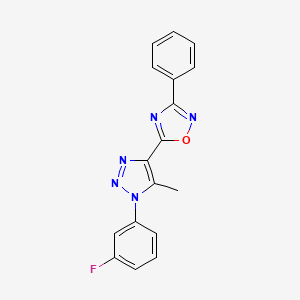
![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)
